2-Fluoropentylindole chemical structure and IUPAC name
2-Fluoropentylindole chemical structure and IUPAC name
An In-depth Technical Guide to the Core Chemistry and Analysis of Fluoropentylindoles
Introduction
The emergence of synthetic cannabinoids has presented a significant challenge to forensic and clinical laboratories worldwide. These substances, often designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), belong to diverse chemical classes, with N-alkylindoles being a prominent scaffold. A common structural modification to enhance potency is the addition of a terminal fluorine to the N-alkyl chain.[1] This guide provides a detailed technical overview of a representative member of this class, focusing on the chemical structure, IUPAC nomenclature, a plausible synthetic route, and modern analytical techniques for the identification and quantification of fluoropentylindoles. For the purpose of this guide, we will use 1-(5-fluoropentyl)-1H-indole as our primary example, a foundational structure for many potent synthetic cannabinoids.
Chemical Structure and IUPAC Nomenclature
The core of a fluoropentylindole is the indole bicyclic system, which consists of a benzene ring fused to a pyrrole ring.[2] In the case of 1-(5-fluoropentyl)-1H-indole, the nitrogen atom of the indole ring (position 1) is substituted with a five-carbon pentyl chain, which is itself terminated by a fluorine atom.
The IUPAC name for this structure is 1-(5-fluoropentyl)-1H-indole . Let's break down this name:
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Indole : This denotes the parent bicyclic heterocycle.
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1H : This indicates that the nitrogen atom of the indole ring bears a hydrogen atom in the unsubstituted parent compound and is the site of substitution.
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1-(...) : This specifies that the substituent is attached to the nitrogen atom (position 1).
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5-fluoropentyl : This describes the substituent itself: a pentyl (five-carbon) chain where a hydrogen atom on the fifth carbon has been replaced by a fluorine atom.
Caption: Chemical structure of 1-(5-fluoropentyl)-1H-indole.
Synthesis of 1-(5-fluoropentyl)-1H-indole
A robust and widely applicable method for the synthesis of substituted indoles is the Fischer indole synthesis .[3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For synthesizing an N-substituted indole without substitution on the pyrrole ring, a variation of this method or an alternative N-alkylation approach is necessary. A common and straightforward method is the direct N-alkylation of indole.
Proposed Synthetic Workflow: N-Alkylation of Indole
This two-step process involves the deprotonation of indole followed by nucleophilic substitution with a fluoropentyl halide.
Caption: Synthetic workflow for 1-(5-fluoropentyl)-1H-indole.
Experimental Protocol
Step 1: Deprotonation of Indole
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add indole (1.0 eq).
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Add anhydrous tetrahydrofuran (THF) to dissolve the indole.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
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Rationale: Indole's N-H proton is weakly acidic. A strong base like NaH is required to deprotonate it efficiently, forming the highly nucleophilic indolide anion. THF is a suitable aprotic solvent for this reaction. The reaction is performed under an inert nitrogen atmosphere to prevent quenching of the strong base and the anion by atmospheric moisture and oxygen.
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Step 2: N-Alkylation
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Once the hydrogen evolution ceases (indicating complete deprotonation), slowly add 1-bromo-5-fluoropentane (1.2 eq) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Rationale: The indolide anion acts as a nucleophile, attacking the electrophilic carbon of the 1-bromo-5-fluoropentane in an SN2 reaction. The bromide is a good leaving group, facilitating the reaction. A slight excess of the alkylating agent ensures the complete consumption of the indolide.
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Step 3: Workup and Purification
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(5-fluoropentyl)-1H-indole.
Analytical Characterization
The identification and quantification of fluoropentylindoles, particularly in forensic contexts, rely heavily on hyphenated chromatographic and mass spectrometric techniques.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like 1-(5-fluoropentyl)-1H-indole.[6][7]
Experimental Protocol:
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Sample Preparation: Dissolve a small amount of the sample in a suitable organic solvent like methanol or acetonitrile.[8]
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Injection: Inject 1 µL of the sample solution into the GC inlet, typically in splitless mode for trace analysis.
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Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature program to separate the analyte from any impurities. A typical program might start at 100 °C, ramp to 280 °C, and hold for several minutes.
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Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode to obtain the mass spectrum for identification.
Expected Results: The mass spectrum of 1-(5-fluoropentyl)-1H-indole is expected to show a molecular ion peak (M+•) and characteristic fragmentation patterns. The primary fragmentation would likely involve the cleavage of the pentyl chain.
| Parameter | Description |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Program | 100 °C (1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| Inlet Temperature | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-500 m/z |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for analyzing less volatile compounds or complex biological matrices like blood and urine.[9][10] It offers high sensitivity and specificity.
Experimental Protocol:
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Sample Preparation: For biological samples, a "dilute-and-shoot" approach or a solid-phase extraction (SPE) may be employed to remove matrix interferences.[11]
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote protonation.
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Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, selecting the protonated molecule [M+H]+ as the precursor ion and monitoring for specific product ions after collision-induced dissociation (CID).
Expected Results: This technique will provide a retention time for the analyte and specific mass transitions that can be used for confident identification and quantification, even at very low concentrations.
| Parameter | Description |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Precursor Ion [M+H]+ | m/z 206.1 |
| Product Ions (MRM) | Transitions would be determined experimentally, but could include fragments corresponding to the indole moiety and the fluoropentyl chain. |
Conclusion
This guide has provided a comprehensive overview of the chemical structure, nomenclature, synthesis, and analysis of 1-(5-fluoropentyl)-1H-indole as a representative of the broader class of fluoropentylindoles. The synthetic pathway via N-alkylation is a reliable method for its preparation, and modern analytical techniques like GC-MS and LC-MS/MS offer the sensitivity and specificity required for its unambiguous identification and quantification. This information is crucial for researchers in medicinal chemistry, toxicology, and forensic science who work with these and related novel psychoactive substances.
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